{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid
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Overview
Description
{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a diethylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid moiety. One common method includes the reaction of 4-bromo-1-(4-diethylsulfamoylphenyl)pyrazole with a boronic acid reagent under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronates.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
Scientific Research Applications
{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of {1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrazole ring may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid: Unique due to the presence of both a boronic acid group and a diethylsulfamoylphenyl substituent.
{1-[4-(Methylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.
{1-[4-(Phenylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid: Contains a phenylsulfamoyl group, offering different steric and electronic properties.
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with a diethylsulfamoylphenyl substituent, which may confer distinct reactivity and binding properties compared to other similar compounds .
Properties
IUPAC Name |
[1-[4-(diethylsulfamoyl)phenyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O4S/c1-3-16(4-2)22(20,21)13-7-5-12(6-8-13)17-10-11(9-15-17)14(18)19/h5-10,18-19H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSFZDMQVAMHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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